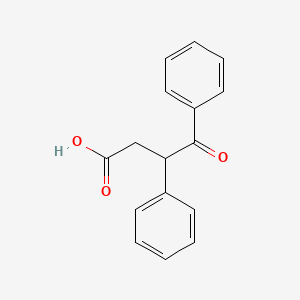![molecular formula C46H36F6O8P2PdS2 B12054331 [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)](/img/structure/B12054331.png)
[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) is a complex compound that plays a significant role in the field of coordination chemistry and catalysis. This compound is known for its unique chiral properties and its ability to act as a catalyst in various chemical reactions, particularly in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) typically involves the reaction of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl] with palladium(II) triflate in the presence of water. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The resulting complex is then purified through crystallization or other suitable methods.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as hydrogen gas or hydrides.
Substitution: The compound is known for its ability to participate in substitution reactions, where ligands in the coordination sphere of palladium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Such as halides or phosphines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
科学的研究の応用
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) has a wide range of scientific research applications, including:
Chemistry: It is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly those requiring chiral catalysts for their synthesis.
Industry: The compound is used in the production of fine chemicals and advanced materials, where precise control over chemical reactions is required.
作用機序
The mechanism of action of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the halide substrate, allowing it to couple with an organometallic reagent.
類似化合物との比較
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene dichloropalladium(II): Another palladium complex known for its catalytic properties in cross-coupling reactions.
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry.
Uniqueness
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) is unique due to its chiral properties, which make it particularly useful in asymmetric synthesis. Its ability to act as a highly efficient catalyst in various chemical reactions also sets it apart from other similar compounds.
特性
分子式 |
C46H36F6O8P2PdS2 |
|---|---|
分子量 |
1063.3 g/mol |
IUPAC名 |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/C44H32P2.2CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;;;/h1-32H;2*(H,5,6,7);2*1H2;/q;;;;;+2/p-2 |
InChIキー |
IMSBKDDEQLOVOF-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



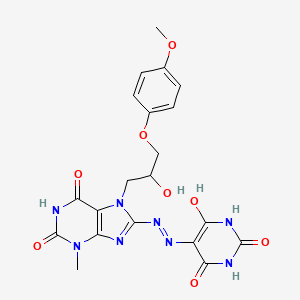


![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)
![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)
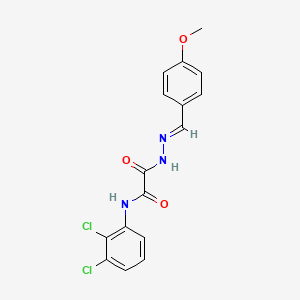
![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
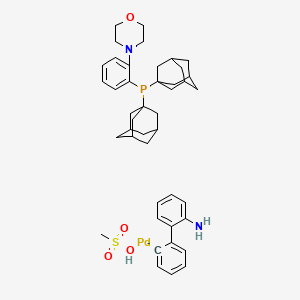
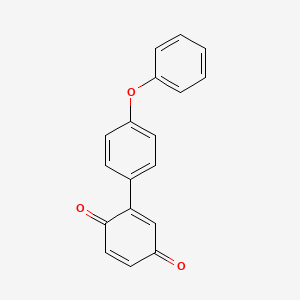
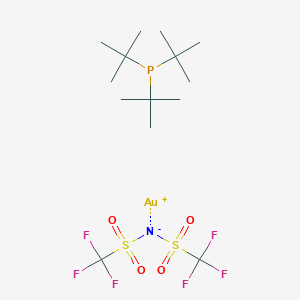
![Propanedinitrile, [(5-bromo-2-furanyl)methylene]-](/img/structure/B12054316.png)
